molecular formula C23H27N5OS B1242361 3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline

货号 B1242361
分子量: 421.6 g/mol
InChI 键: DVYBIZHLZSDANU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DL-017 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.

    Methylation and thiolation:

Industrial Production Methods

Industrial production of DL-017 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening methods to identify optimal reaction parameters .

化学反应分析

Types of Reactions

DL-017 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinazolines .

相似化合物的比较

Similar Compounds

Uniqueness of DL-017

DL-017 is unique in that it combines multiple mechanisms of action, including alpha-1 adrenoceptor antagonism, ionotropic glutamate receptor antagonism, and sodium channel blockade. This multi-target approach may provide more comprehensive cardiovascular benefits compared to drugs that target a single pathway .

属性

分子式

C23H27N5OS

分子量

421.6 g/mol

IUPAC 名称

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline

InChI

InChI=1S/C23H27N5OS/c1-29-21-10-6-5-9-20(21)27-13-11-26(12-14-27)16-17-15-24-22-18-7-3-4-8-19(18)25-23(30-2)28(17)22/h3-10,17H,11-16H2,1-2H3

InChI 键

DVYBIZHLZSDANU-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CN=C4N3C(=NC5=CC=CC=C54)SC

同义词

3-((4-(2-methoxyphenyl)piperazin-1-ly)methyl)-5-(emthylthio)-2,3-dihydroimidazo(1,2-c)quinazoline
DL 017
DL-017

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。